Dehydrocurvularin

概要

説明

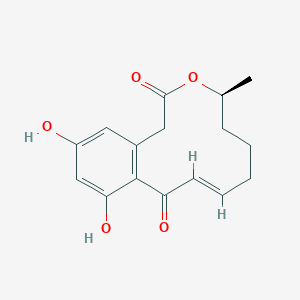

Dehydrocurvularin is a natural benzenediol lactone with a 12-membered macrolide fused to a resorcinol ring. It is produced as a secondary metabolite by various fungi, including species from the genera Aspergillus and Curvularia . This compound has garnered significant attention due to its potent biological activities, particularly its antineoplastic and antifungal properties .

準備方法

Synthetic Routes and Reaction Conditions: Dehydrocurvularin can be synthesized through various chemical routes. One common method involves the fermentation of specific fungal strains, such as Penicillium meleagrinum SH-H-15. The fermentation process typically uses a PDB (Potato Dextrose Broth) medium with added salts like copper sulfate and sodium chloride, maintained at 28°C and 180 rpm for seven days . The resulting fermentation broth is then subjected to extraction and purification processes, including solvent extraction with ethyl acetate and acetone, followed by chromatographic separation using silica gel columns .

Industrial Production Methods: Industrial production of this compound involves optimizing fermentation conditions to maximize yield. This includes selecting high-yield fungal strains, optimizing nutrient media, and scaling up the fermentation process. The separation and purification steps are also scaled up, often involving large-scale chromatography and crystallization techniques to obtain high-purity this compound .

化学反応の分析

Types of Reactions: Dehydrocurvularin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the macrolide ring or the resorcinol moiety.

Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various reagents, including halogens and alkylating agents, can be used under controlled conditions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .

科学的研究の応用

Anticancer Properties

Dehydrocurvularin has been identified as a potent antineoplastic agent with various mechanisms of action against cancer cells.

- Mechanism of Action : DCV irreversibly inhibits ATP-citrate lyase (ACLY), which is crucial for cancer cell metabolism. This inhibition disrupts lipid biosynthesis and energy production, leading to reduced tumor growth and proliferation .

- Inhibition of STAT3 : Recent studies have shown that DCV selectively inhibits the phosphorylation of STAT3, a transcription factor involved in cancer progression. In vitro experiments demonstrated that DCV significantly reduced the proliferation, migration, and invasion of breast cancer cell lines (MDA-MB-231 and MDA-MB-468) while inducing apoptosis .

Case Study: Breast Cancer

A study conducted on MDA-MB-231 xenografts in nude mice revealed that treatment with DCV (30 mg/kg/day) for 14 days resulted in marked tumor growth suppression without observable toxicity .

| Treatment | Tumor Volume (mm³) | Weight Change (%) |

|---|---|---|

| Control | 800 ± 50 | -5 |

| DCV | 250 ± 30 | +2 |

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by modulating immune responses. It has been shown to inhibit inducible nitric oxide synthase (iNOS), which plays a critical role in inflammatory pathways . This characteristic suggests potential applications in treating inflammatory diseases.

Agricultural Applications

Due to its phytotoxicity, this compound has potential applications in agriculture as a biopesticide. Its ability to inhibit various plant pathogens makes it a candidate for developing eco-friendly pest control strategies.

- Fungal Pathogen Inhibition : Research indicates that this compound can inhibit the growth of several fungal pathogens, including those from the genera Alternaria, Aspergillus, and Curvularia. This property can be harnessed for crop protection against fungal infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic potential. Studies have indicated that modifications to its chemical structure can enhance its biological activity, making it a target for synthetic analog development .

Data Table: Structure-Activity Relationships

| Compound | Activity Type | IC50 (µM) |

|---|---|---|

| This compound | Anticancer | 2-8 |

| Curvularin | Selective Cytotoxic | 10 |

| Analog A | Enhanced Anticancer | 0.5 |

作用機序

Dehydrocurvularin exerts its effects through several mechanisms:

Antineoplastic Activity: It irreversibly inhibits ATP-citrate lyase, disrupting cancer cell metabolism and leading to cell death.

Antifungal Activity: It inhibits the adhesion of Candida species to human cells, preventing fungal invasion and biofilm formation.

Molecular Targets and Pathways: The primary molecular targets include ATP-citrate lyase and adhesion-related proteins in fungi. .

類似化合物との比較

Dehydrocurvularin is unique among benzenediol lactones due to its specific macrolide structure and potent biological activities. Similar compounds include:

Curvularin: Another benzenediol lactone with similar antifungal properties but different structural features.

α,β-Dehydrocurvularin: A closely related compound with similar cytotoxicity against tumor cell lines.

βγ-Dehydrocurvularin: A nematicidal compound with distinct structural differences.

生物活性

Dehydrocurvularin (DCV) is a natural compound derived from various fungi, particularly noted for its diverse biological activities, including anticancer, anti-inflammatory, and immunomodulatory effects. This article provides a comprehensive overview of the biological activities associated with DCV, supported by research findings and case studies.

Chemical Structure and Properties

This compound is classified as a benzenediol lactone and features a complex structure characterized by a 12-membered macrolide fused to a resorcinol ring. Its molecular formula is , and it has been shown to exhibit significant structural diversity among various fungal species.

Anticancer Activity

One of the most notable biological activities of this compound is its anticancer potential . Studies have demonstrated that DCV selectively inhibits the activation of signal transducer and activator of transcription 3 (STAT3) , a critical factor in many cancers.

Research Findings

- Inhibition of Breast Cancer Cell Lines : In vitro studies revealed that DCV inhibited the proliferation, migration, and invasion of breast cancer cell lines MDA-MB-231 and MDA-MB-468 at concentrations ranging from 2 to 8 μM. The treatment led to apoptosis in these cells, as evidenced by increased levels of cleaved PARP and caspase-3 .

- Mechanism of Action : The α, β-unsaturated carbonyl moiety in DCV is essential for its ability to inhibit STAT3 signaling. This inhibition occurs without affecting upstream components such as JAK1 and JAK2 .

- In Vivo Studies : In animal models (nude mice with MDA-MB-231 xenografts), administration of DCV significantly suppressed tumor growth without noticeable toxicity, indicating its potential as a therapeutic agent in cancer treatment .

Other Biological Activities

In addition to its anticancer properties, this compound exhibits various other biological activities:

- Antioxidant Activity : DCV has demonstrated strong antioxidant properties, particularly through superoxide radical scavenging activity. The effective concentration (EC50) for scavenging superoxide anions was reported at 16.71 μg/ml .

- Anti-inflammatory Effects : Research indicates that DCV can modulate immune responses by inhibiting inducible nitric oxide synthase (iNOS) expression, suggesting potential applications in inflammatory diseases .

- Heat Shock Response Modulation : this compound acts as a potent activator of the heat shock response, promoting the overexpression of heat shock proteins like Hsp90. This mechanism is crucial for maintaining cellular protein homeostasis under stress conditions .

Comparative Biological Activity Table

| Activity Type | Effectiveness | Mechanism/Notes |

|---|---|---|

| Anticancer | High | Inhibits STAT3 activation in breast cancer cells |

| Antioxidant | Moderate | Scavenges superoxide radicals (EC50 = 16.71 μg/ml) |

| Anti-inflammatory | Moderate | Inhibits iNOS expression |

| Heat Shock Response | High | Activates HSF1 and heat shock proteins |

Case Studies

- Breast Cancer Intervention : A study highlighted the effectiveness of DCV in inhibiting tumor growth in breast cancer models. The compound was administered at a dosage of 30 mg/kg/day for 14 days, resulting in significant tumor suppression without toxicity .

- Metabolomic Profiling : Research involving metabolomic approaches has identified distinct metabolic signatures associated with this compound exposure, providing insights into its physiological impacts and potential therapeutic applications .

特性

IUPAC Name |

(5S,9E)-13,15-dihydroxy-5-methyl-4-oxabicyclo[10.4.0]hexadeca-1(12),9,13,15-tetraene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O5/c1-10-5-3-2-4-6-13(18)16-11(8-15(20)21-10)7-12(17)9-14(16)19/h4,6-7,9-10,17,19H,2-3,5,8H2,1H3/b6-4+/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVIRMQMUBGNCKS-RWCYGVJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC=CC(=O)C2=C(CC(=O)O1)C=C(C=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC/C=C/C(=O)C2=C(CC(=O)O1)C=C(C=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017526 | |

| Record name | 10,11-Dehydrocurvularin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21178-57-4 | |

| Record name | Dehydrocurvularin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021178574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10,11-Dehydrocurvularin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dehydrocurvularin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PAU7YA7FF9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。